molecular formula C18H38O B12787625 Ethyl hexadecyl ether CAS No. 13933-61-4

Ethyl hexadecyl ether

Cat. No.: B12787625
CAS No.: 13933-61-4
M. Wt: 270.5 g/mol
InChI Key: QGFMFMPFLWUUIH-UHFFFAOYSA-N
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Description

Ethyl hexadecyl ether is an organic compound belonging to the class of ethers. It is characterized by the presence of an ethyl group attached to a hexadecyl group via an oxygen atom. This compound is known for its stability and relatively low reactivity, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl hexadecyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. In this case, sodium ethoxide reacts with hexadecyl bromide under anhydrous conditions to form this compound. The reaction is typically carried out in a solvent such as ethanol or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves the same Williamson ether synthesis method but on a larger scale. The process is optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl hexadecyl ether primarily undergoes cleavage reactions, especially under acidic conditions. The most common reaction is the acidic cleavage of the ether bond, which can be achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) .

Common Reagents and Conditions

    Acidic Cleavage: this compound reacts with HBr or HI to form hexadecyl alcohol and ethyl bromide or ethyl iodide, respectively. The reaction typically occurs at moderate temperatures and requires an excess of the acid to ensure complete cleavage.

    Oxidation: Although less common, this compound can undergo oxidation reactions under specific conditions, leading to the formation of corresponding aldehydes or carboxylic acids.

Major Products

    Acidic Cleavage: Hexadecyl alcohol and ethyl bromide or ethyl iodide.

    Oxidation: Hexadecanal (aldehyde) or hexadecanoic acid (carboxylic acid).

Scientific Research Applications

Ethyl hexadecyl ether has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of ethyl hexadecyl ether largely depends on its application. In drug delivery systems, it acts as a carrier molecule, encapsulating active pharmaceutical ingredients and facilitating their transport across biological membranes. The ether bond provides stability, while the hydrophobic hexadecyl chain enhances membrane permeability .

Comparison with Similar Compounds

Ethyl hexadecyl ether can be compared with other ethers such as:

This compound is unique due to its specific combination of an ethyl group and a long hexadecyl chain, providing a balance of stability and hydrophobicity that is advantageous in various applications.

Properties

CAS No.

13933-61-4

Molecular Formula

C18H38O

Molecular Weight

270.5 g/mol

IUPAC Name

1-ethoxyhexadecane

InChI

InChI=1S/C18H38O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-4-2/h3-18H2,1-2H3

InChI Key

QGFMFMPFLWUUIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCC

Origin of Product

United States

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